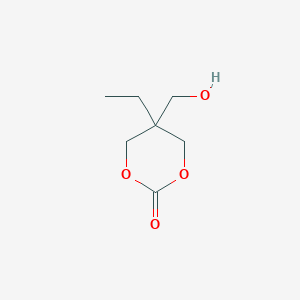
2,3,4,5,6-pentafluoro-N-phenylaniline
Descripción general
Descripción
2,3,4,5,6-Pentafluoro-N-phenylaniline is a chemical compound with the molecular formula C12H6F5N . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular weight of 2,3,4,5,6-Pentafluoro-N-phenylaniline is 259.175 Da . The exact structure can be found in various chemical databases .Aplicaciones Científicas De Investigación
Metal-Drug Complexes and Antiparasitic Activity
2,3,4,5,6-Pentafluoroaniline forms metal-drug complexes, such as cis-Pt-(2,3,4,5,6-pentafluoroaniline)₂Br₂ . Researchers have tested this complex against the promastigote forms of Leishmania donovani . Leishmaniasis is a parasitic disease, and compounds like this may offer potential antiparasitic activity.
Catalyst for Esterification and Thioesterification
2,3,4,5,6-Pentafluoroaniline plays a crucial role in the preparation of pentafluorophenylammonium triflate . This compound serves as an efficient catalyst for esterification and thioesterification reactions . These reactions are essential in organic synthesis and drug development.
Titanium Complexes with Bidentate Ligands
Researchers have used 2,3,4,5,6-pentafluoroaniline in the synthesis of various titanium complexes . These complexes feature two anionic bidentate ligands, specifically N,O-bidentate salicylaldiminato ligands . Such complexes find applications in coordination chemistry and catalysis.
Suzuki Reactions and Cross-Coupling
2,3,4,5,6-Pentafluoroaniline is a valuable building block in Suzuki reactions . These palladium-catalyzed reactions allow the synthesis of cross-coupled aromatic compounds. For instance, it contributes to the preparation of bis(pentafluorophenyl)-substituted thiophene and selenophene derivatives . These compounds have diverse applications in materials science and organic electronics.
Derivatization for Analytical Techniques
- Capillary GC : Researchers prepare pentafluorobenzyl esters of organic acids using this compound. These derivatives enhance the detectability and separation efficiency of organic acids in capillary GC .
Propiedades
IUPAC Name |
2,3,4,5,6-pentafluoro-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5N/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBAEJDBHSDOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401027 | |
| Record name | 2,3,4,5,6-pentafluoro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-pentafluoro-N-phenylaniline | |
CAS RN |
3947-56-6 | |
| Record name | 2,3,4,5,6-pentafluoro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




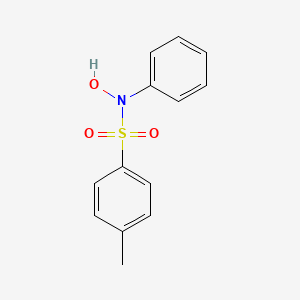

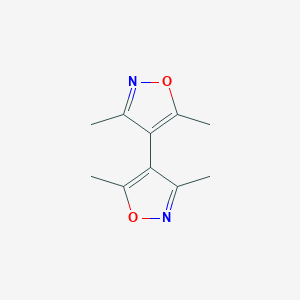



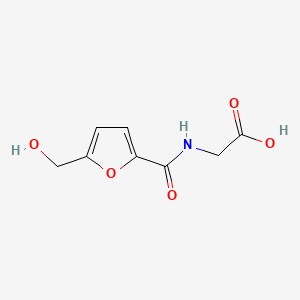
![1-Chloro-4-[(2-isothiocyanatoethyl)thio]benzene](/img/structure/B3052132.png)


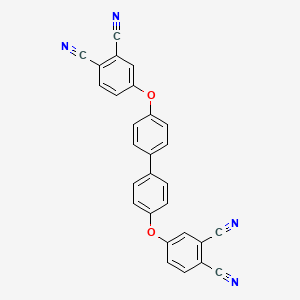
![2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3052138.png)
